3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde
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Overview
Description
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group and a phenyl ring in this compound enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method includes the reaction of 3-(trifluoromethyl)quinoxalin-2(1H)-one with phenylboronic acids in the presence of palladium(II) acetate and triphenylphosphine as catalysts .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes and receptors involved in disease processes. For example, it has been shown to inhibit HIV-1 reverse transcriptase and modulate LXR receptors . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Phenyl-3-(trifluoromethyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
Comparison: 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde stands out due to its unique combination of a phenyl ring and a trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs . This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
646512-65-4 |
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Molecular Formula |
C16H9F3N2O |
Molecular Weight |
302.25 g/mol |
IUPAC Name |
3-phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C16H9F3N2O/c17-16(18,19)11-6-7-12-13(8-11)20-14(9-22)15(21-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
BMWCOPXLXZUNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2C=O |
Origin of Product |
United States |
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